![molecular formula C10H13ClN6S B2847668 [1-(4-Methylphenyl)-1h-tetrazol-5-yl]methyl-imidothiocarbamate CAS No. 1142201-28-2](/img/structure/B2847668.png)
[1-(4-Methylphenyl)-1h-tetrazol-5-yl]methyl-imidothiocarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methylphenyl)-1H-tetrazol-5-yl]methyl-imidothiocarbamate (MPMTC) is an organic compound belonging to the family of imidothiocarbamates, a class of compounds with potential biological activity. MPMTC is a highly reactive compound, which is capable of forming covalent bonds with a variety of biomolecules. MPMTC has been studied for its potential applications in scientific research, as well as for its biochemical and physiological effects.
科学的研究の応用
Angiotensin II Receptor Antagonism
The chemical compound has been explored for its potential as an angiotensin II receptor antagonist. A series of derivatives, including N-phenyl-1H-pyrrole and tetrazole variations, have been investigated for their ability to bind to and inhibit the angiotensin II receptor, potentially offering a new avenue for the development of antihypertensive agents. This research highlights the compound's relevance in the synthesis of novel compounds with significant activity against blood pressure increase through angiotensin II antagonism, demonstrating a promising approach to treating hypertension (Bovy et al., 1993).
Corrosion Inhibition
The compound and its derivatives have been studied for their effectiveness as corrosion inhibitors, particularly against steel corrosion in acidic environments. Research into ammonium (2,4-dimethylphenyl)-dithiocarbamate has shown high inhibition efficiency and stability, offering a potential protective solution against corrosion for steel structures and materials in harsh chemical environments (Kıcır et al., 2016).
Synthetic Applications
[1-(4-Methylphenyl)-1h-tetrazol-5-yl]methyl-imidothiocarbamate serves as a key intermediate in the synthesis of a variety of chemically and biologically significant compounds. For example, its involvement in the preparation of substituted thioureas and dithiocarbamates underlines its utility in medicinal chemistry for the development of novel therapeutic agents with potential analgesic, anti-inflammatory, and antibacterial activities. This showcases the compound's versatility and importance in facilitating the exploration of new pharmacophores (Mohanta et al., 2000).
特性
IUPAC Name |
[1-(4-methylphenyl)tetrazol-5-yl]methyl carbamimidothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6S/c1-7-2-4-8(5-3-7)16-9(13-14-15-16)6-17-10(11)12/h2-5H,6H2,1H3,(H3,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKHSQJFFPSUPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CSC(=N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-([2,4'-bipyridin]-4-ylmethyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2847586.png)
![2-(3,4-dimethylphenyl)-N~8~-(3-methylphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2847588.png)
![1-({[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)indoline](/img/structure/B2847589.png)
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide](/img/structure/B2847590.png)
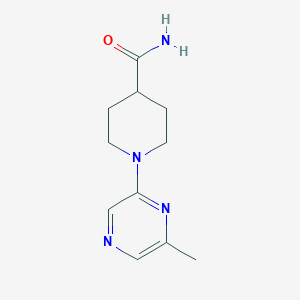
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2847595.png)
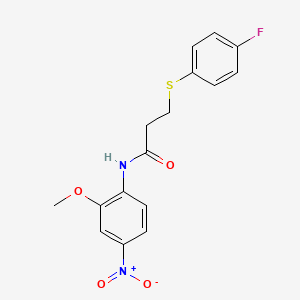
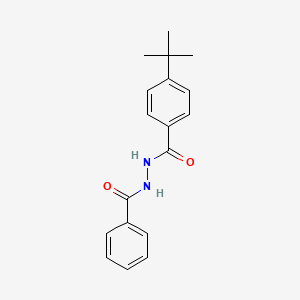
![4-[(4-methoxyanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2847601.png)

![3,4,5,6-tetrachloro-N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2847604.png)
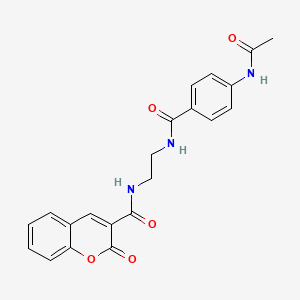
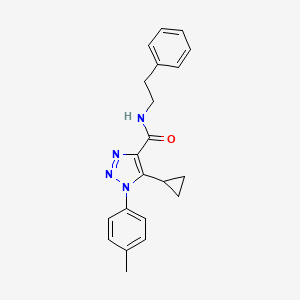
![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-phenylpropanamide](/img/structure/B2847607.png)